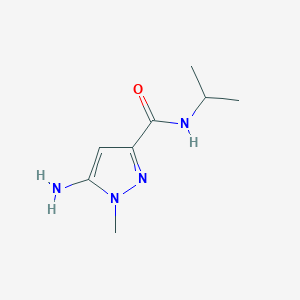

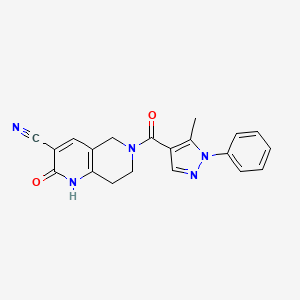

![molecular formula C19H21N3O2 B2759909 4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 865658-73-7](/img/structure/B2759909.png)

4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of quinoline derivative . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel heterocyclic compound containing pyrimido and pyrazolo derivatives were synthesized from efficient α,α-ketene dithioacetals . Another method involves the construction of either pyridine, or quinoline, or coumarin rings via classical reaction protocols .Chemical Reactions Analysis

Quinoline derivatives are known to exhibit various chemical reactions. For example, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications

Antimycobacterial Activity

- Research has demonstrated the efficient synthesis of benzopyrazolo[3,4-b]quinolin-5,6-diones via microwave-assisted reactions. These compounds exhibited significant antimycobacterial activity against Mycobacterium species, with some showing inhibitory activity at concentrations as low as ≤2 µg/mL. This highlights their potential as lead compounds in the development of new antimycobacterial agents (Quiroga et al., 2014).

Antimicrobial and Antimalarial Activities

- A study synthesized derivatives of 4-hydroxyquinolin-2(1H)-ones and evaluated them for antimicrobial and in silico antimalarial activities. Notably, some compounds showed potent antimalarial activity, surpassing standard antimalarial drugs, along with considerable antimicrobial properties (Sarveswari et al., 2014).

Synthesis in Ionic Liquid and Aqueous Media

- The synthesis of 4-aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-ones has been achieved through environmentally benign procedures using ionic liquid without catalysts and in aqueous media. These methods offer advantages such as easier work-up, milder reaction conditions, and shorter reaction times, contributing to the field of green chemistry (Shi & Yang, 2011); (Wang & Shi, 2012).

Antimicrobial Agents

- A study on quinoxaline derivatives containing pyrazoline residue highlighted their potential as antimicrobial agents. These compounds demonstrated substantial antimicrobial activity against several bacterial and fungal strains, with specific compounds showing higher activity than standard drugs (Kumar et al., 2014).

Mechanism of Action

Target of Action

Similar compounds, such as quinazolinones, have been reported to exhibit diverse biological activities . They have been used clinically to treat various pathological conditions, suggesting that they may interact with multiple targets.

Mode of Action

Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Quinazolinones and their derivatives have been reported to exhibit antioxidant properties . This suggests that they may interact with biochemical pathways related to oxidative stress and free radical scavenging.

Result of Action

Quinazolinones and their derivatives have been reported to exhibit antioxidant properties . This suggests that they may help protect cells from damage caused by harmful free radicals.

Properties

IUPAC Name |

4-(4-hydroxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-10-15-16(11-4-6-12(23)7-5-11)17-13(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16,23H,8-9H2,1-3H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLKZONYGYBOKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

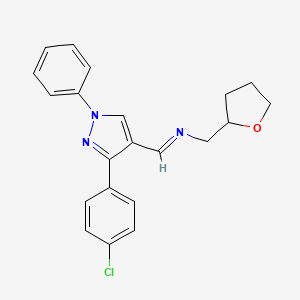

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2759826.png)

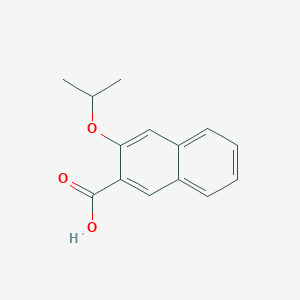

![N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759827.png)

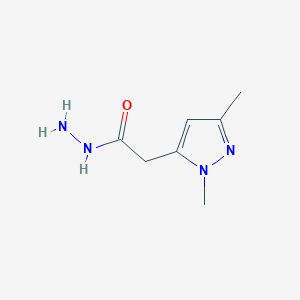

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2759828.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2759834.png)

![2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2759840.png)

![Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2759841.png)

![Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2759843.png)

![N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2759845.png)